Synthetic Yield and Stereochemical Fidelity in Coruscanone A Intermediate Preparation
In the synthesis of coruscanone A analogues, (E)-1-bromo-4-(4-chlorophenyl)but-3-en-2-one (compound 6) was obtained from the non-brominated precursor 4-(4-chlorophenyl)but-3-en-2-one in a 70% isolated yield as a pale yellow oil with full retention of the (E)-olefin geometry, confirmed by the characteristic ¹H NMR coupling constant of J = 16 Hz for the trans-alkene protons [1]. This yield defines the compound as a competent coupling partner in the subsequent Wittig reaction that builds the coruscanone pharmacophore, providing a quantitative benchmark for procurement when comparing suppliers' lot-specific purity and yield claims. While antifungal IC₅₀ data are reported for the final coruscanone analogues (e.g., coruscanone A, IC₅₀ = 0.80 μg/mL against C. albicans ATCC 90028), this specific intermediate does not appear in the antifungal panel because its role is synthetic activation rather than direct bioactivity [1].
| Evidence Dimension | Isolated synthetic yield for bromination step |
|---|---|
| Target Compound Data | 70% isolated yield from 4-(4-chlorophenyl)but-3-en-2-one |
| Comparator Or Baseline | Non-brominated precursor 4-(4-chlorophenyl)but-3-en-2-one (CAS 3160-40-5) as starting material; no direct bromination yield comparator available |
| Quantified Difference | 70% yield; enables >99% (E)-stereochemistry retention (J = 16 Hz coupling constant) |
| Conditions | Bromination of 4-(4-chlorophenyl)but-3-en-2-one; ¹H NMR (400 MHz, CDCl₃); isolated as pale yellow oil |
Why This Matters
The 70% synthetic yield with retained (E)-geometry provides a quantitative quality benchmark for procurement decisions, allowing laboratories to assess supplier batches for synthetic performance against a published, peer-reviewed baseline.
- [1] Babu, K.S., Li, X.-C., Jacob, M.R., Zhang, Q., Khan, S.I., Ferreira, D., Clark, A.M. Synthesis, Antifungal Activity, and Structure–Activity Relationships of Coruscanone A Analogues. Journal of Medicinal Chemistry, 2006, 49(26), 7877–7886. View Source
